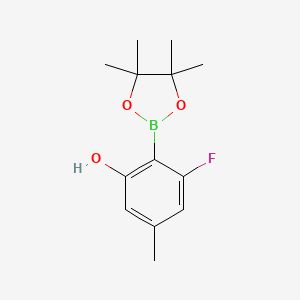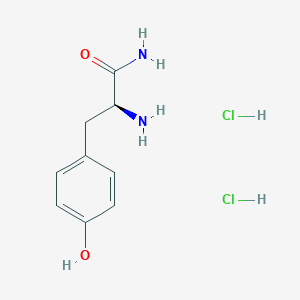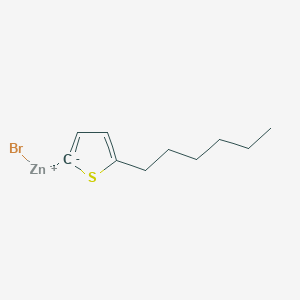
t-Butylaminotriethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butylaminotriethylsilane: is a chemical compound widely used in various industrial and research applications. It is known for its role as a precursor in the deposition of silicon nitride and silicon oxide films at lower temperatures . This compound is particularly valuable in the semiconductor industry for its ability to improve product quality and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of t-Butylaminotriethylsilane typically involves the reaction of tert-butylamine with triethylsilane. This reaction is often catalyzed by a Lewis acid such as boron trifluoride diethyl etherate . The reaction conditions usually include anhydrous magnesium sulfate as a drying agent and an excess of boron trifluoride diethyl etherate to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves the rearrangement reaction of tert-butylchlorodimethylsilane and methyldichlorosilane under the catalysis of a Lewis acid at temperatures ranging from 35 to 45 degrees Celsius . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: t-Butylaminotriethylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Substitution: Substitution reactions can be carried out using nucleophiles such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silyl ethers .
Applications De Recherche Scientifique
Chemistry: t-Butylaminotriethylsilane is used as a catalyst in various chemical reactions, allowing for the production of high-value compounds. It is also employed in the synthesis of silicon-based materials and nanomaterials .
Biology and Medicine: In biological research, this compound is used in the development of biosensors and as a reagent in the synthesis of bioactive molecules . Its applications in medicine include its use in drug delivery systems and as a component in diagnostic assays .
Industry: In the industrial sector, this compound is utilized in the manufacturing of semiconductors, where it helps improve the quality and efficiency of the final products. It is also used in the production of coatings and adhesives .
Mécanisme D'action
The mechanism of action of t-Butylaminotriethylsilane involves its ability to act as a reducing agent and a catalyst in various chemical reactions. It interacts with molecular targets such as silicon atoms and organic functional groups, facilitating the formation of silicon-based compounds and other high-value products . The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Triethylsilane: Similar in its use as a reducing agent and in the synthesis of silicon-based materials.
tert-Butylchlorodimethylsilane: Used in similar industrial applications but differs in its reactivity and specific uses.
Uniqueness: t-Butylaminotriethylsilane is unique due to its specific combination of tert-butylamine and triethylsilane, which provides distinct reactivity and versatility in various chemical reactions. Its ability to act as both a reducing agent and a catalyst makes it particularly valuable in both research and industrial applications .
Propriétés
IUPAC Name |
2-methyl-N-triethylsilylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NSi/c1-7-12(8-2,9-3)11-10(4,5)6/h11H,7-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSILZRWWNJBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B6297005.png)




![5-Nitro-2-[4-(trifluoromethoxy)phenoxy]-m-xylene](/img/structure/B6297057.png)


![N-[2-(Methacryloyloxy)ethyl]-N,N-dimethylbutan-1-aminium Bis(trifluoromethanesulfonyl)imide](/img/structure/B6297070.png)
